molecular formula C18H20N2O4 B5147319 N,N'-bis(2-ethoxyphenyl)ethanediamide

N,N'-bis(2-ethoxyphenyl)ethanediamide

Cat. No. B5147319
M. Wt: 328.4 g/mol
InChI Key: FXSCUQKGZBLIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-ethoxyphenyl)ethanediamide, commonly known as BEA, is a chemical compound that has been extensively studied for its potential applications in various fields. BEA is a diamide compound that contains two ethoxyphenyl groups attached to an ethane backbone. This compound has shown promising results in scientific research, particularly in the fields of chemistry, biology, and medicine. In

Mechanism of Action

The mechanism of action of BEA is not fully understood. However, it has been proposed that BEA may exert its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. BEA has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
BEA has been reported to have several biochemical and physiological effects. In vitro studies have shown that BEA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In vivo studies have shown that BEA can inhibit tumor growth and reduce inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of BEA.

Advantages and Limitations for Lab Experiments

One advantage of BEA is its high purity and high yield synthesis method. This makes it easier to obtain and use in lab experiments. However, one limitation of BEA is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and safety profile of BEA.

Future Directions

There are several future directions for the study of BEA. One direction is to further investigate the mechanism of action of BEA in cancer cells and inflammatory diseases. Another direction is to study the potential use of BEA as a drug delivery system. Additionally, further studies are needed to fully understand the toxicity and safety profile of BEA, as well as its potential applications in other scientific research fields.
In conclusion, N,N'-bis(2-ethoxyphenyl)ethanediamide, or BEA, is a chemical compound that has shown promising results in scientific research. BEA has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. While the mechanism of action of BEA is not fully understood, it has been shown to exhibit anti-tumor and anti-inflammatory properties. Further studies are needed to fully understand the biochemical and physiological effects of BEA, as well as its potential applications in other scientific research fields.

Synthesis Methods

BEA can be synthesized by reacting 2-ethoxyaniline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain N,N'-bis(2-ethoxyphenyl)ethanediamide. This method has been reported to yield high purity and high yield of BEA.

Scientific Research Applications

BEA has been extensively studied for its potential applications in various scientific research fields. In chemistry, BEA has been used as a ligand in metal ion complexation studies. In biology, BEA has been shown to exhibit anti-tumor activity in vitro and in vivo. In medicine, BEA has been studied for its potential use as an anti-inflammatory agent and as a drug delivery system.

properties

IUPAC Name

N,N'-bis(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-23-15-11-7-5-9-13(15)19-17(21)18(22)20-14-10-6-8-12-16(14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSCUQKGZBLIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2-ethoxyphenyl)ethanediamide

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